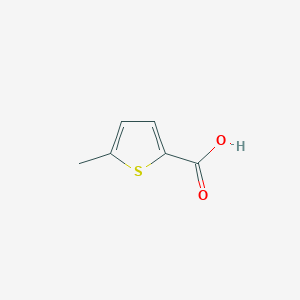

5-Methyl-2-thiophenecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89698. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNGNQLPFHVODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172712 | |

| Record name | 5-Methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1918-79-2 | |

| Record name | 5-Methyl-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylthiophene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYL-2-THIOPHENECARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLTHIOPHENE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SX6CX4FJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Methyl-2-thiophenecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Methyl-2-thiophenecarboxylic acid (CAS No. 1918-79-2). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's structure, solubility, thermal properties, and spectral characteristics. Beyond a mere compilation of data, this guide offers insights into the practical application of this knowledge, detailing robust experimental methodologies for property determination. The content is structured to deliver not only factual accuracy but also a deeper understanding of the causality behind these properties and their relevance in scientific applications.

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted thiophene derivative that has garnered significant interest in various fields of chemical research and development. Its molecular architecture, featuring a sulfur-containing aromatic ring functionalized with both a carboxylic acid and a methyl group, imparts a unique combination of reactivity and physicochemical properties. This makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.[1]

In the pharmaceutical industry, this compound serves as a crucial building block for the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and antimicrobial drugs.[2] The agrochemical sector utilizes this compound in the formulation of potent pesticides and herbicides.[2] Furthermore, its utility extends to materials science, where it and its derivatives are being investigated for the creation of advanced polymers and functional materials.[2]

This guide will delve into the fundamental physical properties that underpin the utility of this compound, providing a solid foundation for its application in research and development.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in any scientific endeavor. The following table summarizes the key physical and chemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆O₂S | [3] |

| Molecular Weight | 142.18 g/mol | [3] |

| CAS Number | 1918-79-2 | [3] |

| Appearance | White to beige or pale yellow crystalline powder | [4] |

| Melting Point | 135-138 °C | [4][5] |

| Boiling Point (estimated) | 229.75 °C | [5] |

| pKa (predicted) | 3.71 ± 0.10 | |

| LogP (calculated) | 1.755 | [6] |

Solubility Profile

A general procedure for determining the solubility of a compound like this compound is outlined below.

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of a solid compound in a given solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the constant temperature to permit the undissolved solid to settle.

-

Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of an appropriate analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Quantification:

-

Determine the concentration of this compound in the diluted sample using a pre-validated calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Caption: A schematic workflow for determining the equilibrium solubility of a solid compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds. The following sections detail the key spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the two aromatic protons on the thiophene ring, and the protons of the methyl group. The chemical shifts and coupling patterns of the aromatic protons are characteristic of a 2,5-disubstituted thiophene ring.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals corresponding to the six unique carbon atoms in the molecule: the carboxylic carbon, the four carbons of the thiophene ring, and the methyl carbon. The chemical shift of the carbonyl carbon is a key identifier for the carboxylic acid functionality.

While a fully assigned spectrum was not available in the searched literature, related compounds such as 5-Methyl-2-thiophenecarboxaldehyde have been characterized, and the data can be used for comparative purposes.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands. A representative IR spectrum is available, providing a fingerprint for the compound's vibrational modes.[9]

Expected Characteristic FTIR Peaks:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700-1680 | C=O stretch | Carboxylic acid |

| ~3100 | C-H stretch | Aromatic (thiophene) |

| ~2950-2850 | C-H stretch | Aliphatic (methyl) |

| ~1550-1450 | C=C stretch | Aromatic (thiophene) |

| ~1300-1200 | C-O stretch | Carboxylic acid |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The thiophene ring in this compound is an aromatic system that absorbs in the UV region. The position of the maximum absorbance (λmax) can be influenced by the solvent and the substituents on the thiophene ring.

Thermal Analysis: Melting Point Determination

The melting point is a fundamental physical property used for the identification and purity assessment of a crystalline solid. A sharp melting range is indicative of a high degree of purity.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point range of a solid using a capillary melting point apparatus.[10][11]

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered.

-

Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.

-

-

Apparatus Setup:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

-

Rapid Determination (Optional but Recommended):

-

Heat the sample rapidly to obtain an approximate melting point. This helps in efficiently determining the temperature range for a more accurate measurement.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Insert a new capillary tube with the sample.

-

Heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the clear point).

-

The recorded range between these two temperatures is the melting point range.

-

Caption: A step-by-step workflow for the determination of a compound's melting point using the capillary method.

Safety and Handling

This compound is classified as an irritant. It can cause skin, eye, and respiratory tract irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[12]

Conclusion

This technical guide has provided a detailed examination of the core physical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for scientists and researchers engaged in the use of this versatile heterocyclic compound. A comprehensive understanding of its physical characteristics is essential for its successful application in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Thiophenecarboxylic acid, 5-methyl- (CAS 1918-79-2). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Global Trade Online Inc. (n.d.). This compound. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

-

NIST. (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Methylthio-thiophene-2-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. Retrieved from [Link]

-

Sutan, A., & Beyaz, R. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

ResearchGate. (2018, August 14). Peak intensities of FTIR spectra for the same KBr pellet increases with number of scans? Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. qcc.edu [qcc.edu]

- 3. chembk.com [chembk.com]

- 4. This compound | 1918-79-2 [chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. 2-Thiophenecarboxylic acid, 5-methyl- (CAS 1918-79-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. CAS 19432-69-0: Methyl 5-methyl-2-thiophenecarboxylate [cymitquimica.com]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. mt.com [mt.com]

- 11. thinksrs.com [thinksrs.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Methyl-2-thiophenecarboxylic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Methyl-2-thiophenecarboxylic acid, a key heterocyclic building block. Tailored for researchers, medicinal chemists, and professionals in drug development and material science, this document delves into the core chemical properties, validated synthetic protocols, and key applications of this versatile compound. The insights provided herein are grounded in established chemical principles and supported by authoritative references to facilitate both practical application and further investigation.

Core Physicochemical and Spectroscopic Profile

This compound, also known as 5-methyl-2-thenoic acid, is a beige to pale yellow crystalline solid.[1][2] Its structure, featuring a 2,5-disubstituted thiophene ring, imparts a unique combination of aromaticity, reactivity, and steric features that make it a valuable intermediate in organic synthesis.[3][4]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆O₂S | [2][5] |

| Molecular Weight | 142.18 g/mol | [5][6] |

| Appearance | Beige or pale yellow crystalline powder | [1][2] |

| Melting Point | 135-138 °C | [1][2] |

| Boiling Point | ~229.75 °C (rough estimate) | [2] |

| pKa | 3.71 ± 0.10 (Predicted) | [2] |

| CAS Number | 1918-79-2 | [5][6] |

Molecular Structure

The structure of this compound is foundational to its chemical behavior. The electron-donating methyl group at the C5 position and the electron-withdrawing carboxylic acid group at the C2 position create a polarized aromatic system that dictates its reactivity.

Caption: Molecular structure of this compound.

Spectroscopic Signature for Structural Verification

Confirmation of the structure and purity of this compound relies on a combination of spectroscopic techniques. Below is an interpretation of its characteristic spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~12.0-13.0 ppm (s, 1H): A broad singlet characteristic of the acidic proton of the carboxylic acid group.

-

~7.6 ppm (d, 1H): A doublet corresponding to the proton at the C3 position of the thiophene ring. Its downfield shift is due to the deshielding effect of the adjacent carboxylic acid group.

-

~6.8 ppm (d, 1H): A doublet assigned to the proton at the C4 position, coupled to the H3 proton.

-

~2.5 ppm (s, 3H): A singlet corresponding to the three protons of the methyl group at the C5 position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~170 ppm: The carbonyl carbon of the carboxylic acid.

-

~148 ppm: The C5 carbon of the thiophene ring, attached to the methyl group.

-

~135 ppm: The C2 carbon of the thiophene ring, attached to the carboxylic acid group.

-

~134 ppm: The C3 carbon of the thiophene ring.

-

~127 ppm: The C4 carbon of the thiophene ring.

-

~16 ppm: The carbon of the methyl group.

IR (Infrared) Spectroscopy: [7]

-

~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer.

-

~1680 cm⁻¹ (strong): C=O stretching of the carbonyl group in the carboxylic acid.

-

~1540 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations within the thiophene ring.

-

~810 cm⁻¹: C-H out-of-plane bending, characteristic of 2,5-disubstituted thiophene rings.[8]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z = 142, corresponding to the molecular weight of the compound.[9]

Synthesis and Purification Protocols

Several synthetic routes to this compound have been established, with common methods including the carbonation of Grignard reagents and the hydrolysis of corresponding esters.[10] A reliable and high-yielding laboratory-scale synthesis involves the oxidation of 2-acetyl-5-methylthiophene.

Synthesis Workflow: Oxidation of 2-acetyl-5-methylthiophene

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a general procedure for the oxidation of acetylthiophenes.[1]

Materials:

-

2-acetyl-5-methylthiophene

-

Oxone® (Potassium peroxymonosulfate)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

2 M Hydrochloric acid (HCl)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and Hexane for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-acetyl-5-methylthiophene (1 equivalent) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add Oxone® (2 equivalents) followed by the dropwise addition of trifluoroacetic acid (2 equivalents) while maintaining the temperature at or below room temperature.

-

Causality: Oxone®, in the presence of an acid, generates a potent oxidizing agent in situ. TFA serves as the acidic catalyst. DCM is a suitable solvent that is relatively inert to the oxidation conditions.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Causality: The NaHCO₃ wash serves two purposes: it quenches any remaining acid and deprotonates the newly formed carboxylic acid, transferring it as its sodium salt to the aqueous layer.

-

-

Isolation of Product: Combine the aqueous layers. Cool the aqueous solution in an ice bath and acidify by slowly adding 2 M HCl until a solid precipitate forms.

-

Causality: Acidification protonates the carboxylate salt, rendering the carboxylic acid insoluble in the aqueous medium, thus causing it to precipitate.

-

-

Filtration and Drying: Collect the colorless solid precipitate by vacuum filtration. Wash the solid with cold water and dry it under vacuum.

-

Purification (if necessary): For highest purity, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 1:9 v/v).[1]

-

Self-Validation: The purity of the final product should be confirmed by melting point analysis and the spectroscopic methods detailed in Section 1.3. A sharp melting point consistent with the literature value (135-138 °C) indicates high purity.

-

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound—the carboxylic acid group and the substituted thiophene ring—makes it a versatile intermediate for further chemical transformations.[10]

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization, readily undergoing reactions such as esterification, amidation, and conversion to the acid chloride.

Protocol: Fischer Esterification to Methyl 5-methyl-2-thiophenecarboxylate

-

Setup: Suspend this compound (1 equivalent) in an excess of methanol, which acts as both reactant and solvent.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the mixture.

-

Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

-

Workup: After cooling, neutralize the excess acid with a mild base (e.g., NaHCO₃ solution). Remove the bulk of the methanol under reduced pressure.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent in vacuo to yield the crude ester, which can be further purified by distillation or chromatography.

Reactivity of the Thiophene Ring

The thiophene ring is aromatic and undergoes electrophilic aromatic substitution. The directing effects of the existing substituents are key to predicting the outcome of such reactions. The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. In this 2,5-disubstituted system, the remaining C3 and C4 positions are available for substitution. The activating effect of the methyl group and the deactivating effect of the carboxyl group make the C4 position the most likely site for electrophilic attack.

Caption: Reactivity map showing key transformations of the molecule.

Applications in Research and Development

This compound is not just a laboratory curiosity; it is a commercially available building block with significant applications, particularly in the life sciences and material science.

-

Pharmaceutical Development: It serves as a crucial starting material or intermediate in the synthesis of a variety of pharmaceuticals. Its structural motif is found in compounds developed as anti-inflammatory and antimicrobial agents.[3][10]

-

Agrochemicals: The compound is used in the development of new pesticides and herbicides, where the thiophene core can contribute to the biological activity and metabolic stability of the final product.[3][10]

-

Material Science: The rigid, aromatic structure of the thiophene ring makes this acid and its derivatives suitable for incorporation into advanced polymer formulations and metal-organic frameworks (MOFs), potentially leading to materials with enhanced thermal or electronic properties.[3]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: It is classified as an irritant and may cause eye, skin, and respiratory tract irritation.[2] The toxicological properties have not been fully investigated.[11]

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat when handling this compound.[6]

-

Handling: Use with adequate ventilation, preferably in a chemical fume hood. Minimize dust generation and accumulation. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][11]

Conclusion

This compound is a foundational building block in modern organic chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an invaluable tool for chemists in both academic and industrial settings. The reliable synthetic protocols and clear safety guidelines provided in this guide are intended to empower researchers to confidently utilize this compound in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Material Safety Data Sheet - this compound, 99%. Cole-Parmer. [Link]

-

This compound - ChemBK. ChemBK. [Link]

-

5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713. PubChem. [Link]

-

This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

This compound: A Versatile Intermediate for Pharmaceuticals and Material Science. LookChem. [Link]

- This compound. Google.

Sources

- 1. This compound | 1918-79-2 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. qcc.edu [qcc.edu]

- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 5. This compound 99 1918-79-2 [sigmaaldrich.com]

- 6. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(1918-79-2) IR Spectrum [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Unassuming Workhorse of Modern Synthesis

An In-Depth Technical Guide to 5-Methyl-2-thiophenecarboxylic acid (CAS 1918-79-2)

In the vast landscape of chemical intermediates, certain molecules distinguish themselves not by inherent complexity, but by their profound versatility. This compound, identified by its CAS number 1918-79-2, is a premier example of such a compound. At its core, it is a simple, substituted thiophene ring—a five-membered heterocycle containing a sulfur atom—adorned with a methyl group and a carboxylic acid function. This specific arrangement of functional groups bestows upon it a unique reactivity profile, making it a highly sought-after building block in diverse fields, from pharmaceuticals to advanced materials.[1][2]

This guide provides an in-depth exploration of this compound, moving beyond simple data recitation. We will delve into the causality behind its synthesis, the logic of its analytical characterization, and the chemical principles that underpin its utility. For the researcher, scientist, and drug development professional, understanding this molecule is key to unlocking new synthetic possibilities and accelerating innovation.

Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule begins with its physical and spectral properties. These data points are not merely identifiers; they are the empirical evidence that confirms its structure and purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1918-79-2 | |

| Molecular Formula | C₆H₆O₂S | [3] |

| Molecular Weight | 142.18 g/mol | [3][4] |

| Appearance | Beige or white crystalline powder | [3][5] |

| Melting Point | 135-138 °C | [3][6] |

| Boiling Point | ~229.75 °C (rough estimate) | [3][5] |

| pKa | 3.71 ± 0.10 (Predicted) | [3] |

| SMILES | Cc1ccc(s1)C(O)=O |

| InChIKey | VCNGNQLPFHVODE-UHFFFAOYSA-N |[3] |

Synthesis and Mechanistic Insight

The reliable synthesis of this compound is crucial for its application. While several methods exist, the carboxylation of a Grignard reagent derived from 2-methylthiophene is a well-established and instructive route.[7] This approach is favored for its high regioselectivity and adaptability to laboratory scale.

Workflow for Grignard-Based Synthesis

Caption: Key reactions of the carboxylic acid group in this compound.

The most common and pivotal transformation is its conversion to 5-methyl-2-thiophenecarbonyl chloride . [8]This is typically achieved by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with alcohols to form esters, or with amines to form amides. This two-step process (acid → acid chloride → amide/ester) is often more efficient than direct condensation methods and is fundamental to its role as a building block in drug synthesis.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of this compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic techniques provides an unambiguous structural fingerprint.

Workflow for Analytical Characterization

Caption: A typical workflow for the complete analytical characterization of the title compound.

Table 2: Key Spectroscopic Data for this compound [9][10][11]

| Technique | Feature | Expected Value / Observation | Interpretation |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~12-13 ppm (broad singlet, 1H) | Carboxylic acid proton (-COOH) |

| ~7.6 ppm (doublet, 1H) | Thiophene proton adjacent to -COOH (H3) | ||

| ~6.8 ppm (doublet, 1H) | Thiophene proton adjacent to -CH₃ (H4) | ||

| ~2.5 ppm (singlet, 3H) | Methyl protons (-CH₃) | ||

| ¹³C NMR | Chemical Shift (δ) | ~165-170 ppm | Carboxylic acid carbonyl carbon |

| ~145-150 ppm | Thiophene carbon attached to -CH₃ (C5) | ||

| ~135-140 ppm | Thiophene carbon attached to -COOH (C2) | ||

| ~130-135 ppm | Thiophene carbon (C3) | ||

| ~125-130 ppm | Thiophene carbon (C4) | ||

| ~15 ppm | Methyl carbon (-CH₃) | ||

| IR | Wavenumber (cm⁻¹) | 2500-3300 (broad) | O-H stretch of carboxylic acid |

| ~1670-1700 (strong) | C=O stretch of carboxylic acid | ||

| ~1400-1500 | C=C stretching in thiophene ring | ||

| Mass Spec (EI) | m/z | 142 | Molecular Ion Peak [M]⁺ |

| 125 | Loss of -OH group [M-17]⁺ |

| | | 97 | Loss of -COOH group [M-45]⁺ |

Applications in Drug Development and Material Science

The true value of this compound is realized in its application as a versatile intermediate.

-

Pharmaceutical Development: It is a key building block for a range of therapeutic agents. The thiophene moiety is a well-known bioisostere for the phenyl ring, often used to modulate pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). It is particularly prevalent in the synthesis of anti-inflammatory and antimicrobial compounds. [1][7]The structural motif is found in more complex molecules investigated for anticancer properties. [12]* Agrochemicals: The compound is utilized in the formulation of modern pesticides and herbicides, where the thiophene ring contributes to the biological activity and stability of the final product. [1]* Material Science: In the field of organic electronics, thiophene-based molecules are foundational. Derivatives of this compound are explored for creating conductive polymers and components of metal-organic frameworks (MOFs), contributing to the development of advanced materials with tailored thermal and mechanical properties. [1][2][7]

Safety and Handling

As a laboratory chemical, proper handling is paramount. This compound is classified as an irritant. [13]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3][13]* Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. [13][14]* Storage: Store in a tightly closed container in a cool, dry place, protected from light. [3][6]

Conclusion

This compound (CAS 1918-79-2) exemplifies the ideal chemical intermediate: structurally simple, yet functionally rich. Its well-defined synthesis, predictable reactivity, and clear spectroscopic signature make it a reliable tool for chemists. Its proven value as a scaffold in pharmaceuticals, agrochemicals, and material science ensures its continued relevance in both academic research and industrial development. A thorough understanding of its properties and protocols, as outlined in this guide, empowers scientists to leverage this versatile molecule to its full potential, paving the way for future discoveries.

References

- This compound. Vertex AI Search.

- This compound | 1918-79-2. Benchchem.

- This compound | 1918-79-2. ChemicalBook.

- A Computational Deep Dive into 5-Methyl-2-thiophenecarboxaldehyde and its Anticancer Analogues: A Compar

- Chemical Properties of 2-Thiophenecarboxylic acid, 5-methyl- (CAS 1918-79-2). Cheméo.

- This compound. ChemBK.

- biological activity of 5-Methyl-2-thiophenecarboxaldehyde vs other heterocyclic aldehydes. Benchchem.

- This compound 99 1918-79-2. Sigma-Aldrich.

- SAFETY D

- This compound(1918-79-2) 1H NMR spectrum. ChemicalBook.

- 5-METHYL-THIOPHENE-2-CARBONYL CHLORIDE synthesis. chemicalbook.

- This compound | 1918-79-2 | FM29285. Biosynth.

- This compound: A Versatile Intermediate for Pharmaceuticals and M

- 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713. PubChem.

- Spectroscopic Analysis of 5-Methyl-2-thiophenecarboxaldehyde: A Technical Guide. Benchchem.

- 2-Thiophenecarboxylic acid, 5-methyl-. NIST WebBook.

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.

- This compound - Safety D

- This compound - Optional[MS (GC)] - Spectrum. SpectraBase.

Sources

- 1. qcc.edu [qcc.edu]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1918-79-2 [chemicalbook.com]

- 4. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound | 1918-79-2 | FM29285 [biosynth.com]

- 7. benchchem.com [benchchem.com]

- 8. 5-METHYL-THIOPHENE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. This compound(1918-79-2) 1H NMR spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

A Comprehensive Spectroscopic and Structural Elucidation of 5-Methyl-2-thiophenecarboxylic Acid: A Technical Guide for Researchers

Abstract

5-Methyl-2-thiophenecarboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of pharmaceuticals and advanced materials.[1][2] Its utility in drug development, particularly in crafting anti-inflammatory and antimicrobial agents, underscores the critical need for unambiguous structural characterization.[1] This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering a foundational reference for researchers, scientists, and professionals in drug development. By integrating Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), this guide delivers a holistic understanding of the molecule's structural features, underpinned by field-proven insights and detailed experimental protocols.

Introduction: The Significance of Spectroscopic Characterization

Thiophene and its derivatives are fundamental scaffolds in medicinal chemistry due to their diverse biological activities.[3] The precise functionalization of the thiophene ring dictates the molecule's physicochemical properties and, consequently, its therapeutic efficacy. This compound, with its methyl and carboxylic acid substituents, presents a unique electronic and structural profile. Accurate and thorough spectroscopic analysis is paramount for confirming its identity, assessing its purity, and understanding its reactivity in synthetic transformations. This guide will dissect the spectroscopic signature of this compound, providing a robust framework for its reliable identification and utilization in research and development.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound forms the basis for interpreting its spectroscopic data. The interplay between the electron-donating methyl group and the electron-withdrawing carboxylic acid group, mediated by the aromatic thiophene ring, gives rise to a distinct set of spectral characteristics.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the distinct vibrational frequencies of its carboxylic acid and substituted thiophene moieties.

Experimental Protocol: Acquiring the IR Spectrum

A high-quality IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Sample Preparation (ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental interferences.

-

Place a small amount of the crystalline this compound powder onto the ATR crystal.

-

Apply uniform pressure using the instrument's press to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to achieve an optimal signal-to-noise ratio.

Data Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands. The presence of the carboxylic acid functional group is readily identified by two prominent features.[4][5] A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is attributed to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[4] Superimposed on this broad band may be the sharper C-H stretching bands. The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp band between 1760 and 1690 cm⁻¹.[6] Conjugation with the thiophene ring is expected to lower this frequency. Other significant bands include the C-O stretching vibration between 1320-1210 cm⁻¹ and the O-H bend between 1440-1395 cm⁻¹.[6] The C-H stretching vibrations of the thiophene ring are expected around 3100 cm⁻¹.[7]

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid (dimer) |

| ~3100 | C-H stretch | Aromatic (Thiophene) |

| 1760 - 1690 (strong) | C=O stretch | Carboxylic acid |

| 1440 - 1395 | O-H bend | Carboxylic acid |

| 1320 - 1210 | C-O stretch | Carboxylic acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for providing detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei.[8]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Tune and shim the spectrometer to achieve a homogeneous magnetic field.

-

Lock the field frequency using the deuterium signal from the solvent.

¹H NMR Acquisition:

-

A standard single-pulse sequence is typically used.[8]

-

Set the spectral width to approximately 15 ppm.

-

Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.[9]

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum.[8]

-

Use a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei.[10]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.5 | Doublet | 1H | H3 |

| ~6.8 | Doublet | 1H | H4 |

| ~2.5 | Singlet | 3H | -CH₃ |

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield, around 12 ppm.[4][11] Its chemical shift is dependent on concentration and the solvent used. This signal will disappear upon the addition of D₂O, confirming its assignment.[4][11]

-

Thiophene Protons (H3 and H4): The two protons on the thiophene ring will appear as doublets due to coupling with each other. The proton at the 3-position (H3) is adjacent to the electron-withdrawing carboxylic acid group and will be shifted further downfield compared to the proton at the 4-position (H4), which is adjacent to the electron-donating methyl group.

-

Methyl Protons (-CH₃): The three protons of the methyl group will appear as a singlet in the upfield region, typically around 2.5 ppm.

Caption: Predicted ¹H NMR chemical shift assignments for this compound.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides insights into their electronic nature.

| Chemical Shift (δ, ppm) | Assignment |

| ~165-185 | C=O (Carboxylic Acid) |

| ~140-150 | C5 |

| ~130-140 | C2 |

| ~125-135 | C3 |

| ~120-130 | C4 |

| ~15 | -CH₃ |

-

Carbonyl Carbon (C=O): The carbon of the carbonyl group is significantly deshielded and appears in the downfield region of the spectrum, typically between 165-185 ppm.[11][12]

-

Thiophene Carbons (C2, C3, C4, C5): The four carbons of the thiophene ring will have distinct chemical shifts. The carbons directly attached to the substituents (C2 and C5) will be the most affected. C2, attached to the electron-withdrawing carboxylic acid, and C5, attached to the electron-donating methyl group, will have characteristic shifts. The chemical shifts of C3 and C4 will also be influenced by the substituents.

-

Methyl Carbon (-CH₃): The carbon of the methyl group is highly shielded and will appear at the most upfield region of the spectrum, typically around 15 ppm.[8]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound (often after derivatization).

-

Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into the GC.

-

Separation: The compound is separated from any impurities on a GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (142.18 g/mol ).[13][14] The fragmentation pattern will provide clues about the molecule's structure. Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45) groups.[15][16]

Expected Fragmentation Pattern:

-

m/z = 142: Molecular ion (M⁺)

-

m/z = 125: Loss of a hydroxyl radical (•OH)

-

m/z = 97: Loss of a carboxyl radical (•COOH)

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Conclusion: A Unified Spectroscopic Portrait

The synergistic application of IR, NMR (¹H and ¹³C), and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the identification of functional groups by IR to the detailed mapping of the carbon-hydrogen framework by NMR and the confirmation of molecular weight and fragmentation by MS. This guide provides researchers with the foundational knowledge and practical protocols necessary for the confident characterization of this important synthetic building block, thereby facilitating its effective use in the advancement of pharmaceutical and material sciences.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Satonaka, H., Abe, K., & Hirota, M. (1987). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 60(3), 953-959.

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

- Fujieda, K., Takahashi, K., & Sone, T. (1974). The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 47(10), 2549-2550.

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

- Al-Yasari, R. K. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2994-2998.

- Sone, T., & Abe, Y. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 82(11), 1543-1546.

-

NIST. (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-. Retrieved from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene.... Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-. Retrieved from [Link]

-

NIST. (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Molecular Structure and Spectroscopy of Thiophene and its Derivatives. Retrieved from [Link]

-

Global Trade Online. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. qcc.edu [qcc.edu]

- 2. nbinno.com [nbinno.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 13. 2-Thiophenecarboxylic acid, 5-methyl- [webbook.nist.gov]

- 14. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 16. m.youtube.com [m.youtube.com]

5-Methyl-2-thiophenecarboxylic acid solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 5-Methyl-2-thiophenecarboxylic Acid

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the critical physicochemical properties of this compound, focusing on its solubility and stability. For researchers, chemists, and drug development professionals, a comprehensive understanding of these characteristics is paramount for successful application in synthesis, formulation, and material science. This document moves beyond a simple data sheet to explain the causality behind these properties and provides actionable, field-proven protocols for their evaluation.

Core Physicochemical Profile

This compound is a substituted thiophene derivative that serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility is fundamentally governed by its physical and chemical properties. The thiophene ring, a sulfur-containing aromatic heterocycle, and the carboxylic acid functional group dictate its reactivity, solubility, and stability.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆O₂S | [3][4][5] |

| Molecular Weight | 142.18 g/mol | [4][6] |

| Appearance | White to cream or pale yellow/brown powder | [3][5][7] |

| Melting Point | 135-138 °C | [3][4][7] |

| pKa | 3.71 ± 0.10 (Predicted) | [3] |

| CAS Number | 1918-79-2 | [4][5][7] |

Solubility Profile: A Theoretical and Practical Examination

The solubility of an active compound is a critical determinant of its bioavailability, reaction kinetics, and ease of formulation. The structure of this compound—containing both a nonpolar, aromatic thiophene ring and a polar, ionizable carboxylic acid—results in a nuanced solubility profile.

Factors Influencing Solubility

-

Polarity and Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents. The thiophene ring and methyl group contribute to its nonpolar character, allowing for solubility in organic solvents.

-

pH-Dependent Ionization: The pKa of ~3.71 indicates that the carboxylic acid group will be predominantly in its protonated, neutral form at pH values below 3.71.[3] In this state, its aqueous solubility is limited. At pH values above its pKa, it will deprotonate to form the carboxylate salt, which is significantly more polar and thus more soluble in aqueous media. This pH-dependent behavior is a key consideration for designing aqueous formulations or purification schemes.

-

Solvent Selection: While comprehensive quantitative data is not widely published, analogous thiophene-carboxylic acids exhibit moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] It is also expected to be soluble in many common organic solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust method for determining the equilibrium solubility of this compound, a foundational experiment in pre-formulation studies. The causality behind this choice is that the shake-flask method is the gold standard, ensuring that the system reaches true thermodynamic equilibrium.

Methodology Steps:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely known volume of the test solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO). The excess solid is critical to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-point experiment (e.g., sampling at 12, 24, 36, and 48 hours) is recommended to confirm that the measured concentration no longer changes, thereby validating that equilibrium has been achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle. Subsequently, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sampling and Dilution: Carefully withdraw a small aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated, specific analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Determine the solubility by back-calculating from the measured concentration of the diluted sample, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Caption: Workflow for equilibrium solubility determination.

Stability Profile and Forced Degradation

Understanding a compound's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products.[8] this compound is stable under normal storage conditions but can be susceptible to degradation under stress.[1][9] Forced degradation studies are an indispensable tool, intentionally stressing the molecule to predict its degradation pathways and validate the stability-indicating power of analytical methods.[10]

Chemical Susceptibilities

-

pH-Related Degradation: While the compound is a carboxylic acid, the thiophene ring itself can exhibit instability under harsh acidic or basic conditions, potentially leading to ring-opening or other reactions.

-

Oxidative Degradation: The sulfur heteroatom in the thiophene ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones under oxidative stress. The compound is noted to be incompatible with strong oxidizing agents.[1][9]

-

Thermal and Photolytic Degradation: As with many organic molecules, exposure to high temperatures or UV/Visible light can provide the energy needed to initiate degradation reactions, such as decarboxylation or polymerization.

Experimental Protocol: Forced Degradation Study

This protocol is designed based on the principles outlined in the International Council for Harmonisation (ICH) guidelines (Q1A/Q1B) to systematically evaluate the stability of this compound.[8][11] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without completely consuming the parent drug.[12]

Methodology Steps:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (drug substance in the same solvent mix without the stressor) should be run in parallel.

| Stress Condition | Typical Reagent & Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl, heated at 60-80 °C | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH, at room temp or heated | To assess stability in alkaline environments.[13] |

| Oxidation | 3-6% H₂O₂, at room temperature | To evaluate susceptibility to oxidative degradation. |

| Thermal Stress | Solid compound at > Melting Point; Solution heated at 60-80 °C | To evaluate intrinsic thermal stability. |

| Photostability | Expose solution to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter. | To comply with ICH Q1B guidelines for photostability.[11] |

-

Timepoint Sampling and Quenching: Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours). For acid/base hydrolysis, neutralize the sample immediately to stop the reaction.

-

Analysis with a Stability-Indicating Method:

-

Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. This method must be capable of separating the intact parent compound from all significant degradation products.

-

Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent and degradant peaks.

-

Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the degradation products, which is essential for their structural elucidation.[14]

-

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound.

-

Determine the relative retention times and peak areas of the degradation products.

-

Assess the mass balance to ensure that the decrease in the parent peak area is accounted for by the increase in degradant peak areas.

-

Caption: Workflow for a forced degradation study.

Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity and ensure the safety of personnel.

-

Handling: Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] The compound is irritating to the eyes, respiratory system, and skin.[3] Avoid breathing dust and ensure handling occurs in a well-ventilated area.[3][9]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption.[1] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][9] A recommended storage temperature is 2-8°C, protected from light.[3]

Conclusion

This compound is a compound with a solubility profile highly dependent on pH and solvent choice, a direct consequence of its carboxylic acid functionality. It is generally stable under standard ambient conditions but is susceptible to degradation under forced conditions of harsh pH, oxidation, and high energy exposure (heat and light). The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess these critical parameters, enabling informed decisions in drug development, chemical synthesis, and material science applications.

References

-

This compound - ChemBK. (n.d.). ChemBK. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720. Retrieved from [Link]

-

ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Properties of 2-Thiophenecarboxylic acid, 5-methyl- (CAS 1918-79-2). (n.d.). Cheméo. Retrieved from [Link]

-

Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Forced degradation studies: Practical approach-overview of regulatory guidance and literature for the drug products and drug substances. Retrieved from [Link]

-

Jorgensen, L. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Retrieved from [Link]

-

Analytical Methods for the Degradation of Phytoconstituents. (n.d.). International Journal in Management and Social Science. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). Journal of Liquid Chromatography & Related Technologies, 44(5-6), 269-279. Retrieved from [Link]

-

Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Retrieved from [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

2-Thiophenecarboxylic acid, 5-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability. (2012). Journal of Analytical Atomic Spectrometry, 27(5), 841-849. Retrieved from [Link]

-

Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). PLoS ONE, 16(8), e0255482. Retrieved from [Link]

-

The effect of pH on the characteristics of the methyl red solution as a gamma-ray dosimeter. (2019). Journal of Physics: Conference Series, 1321(2), 022015. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. qcc.edu [qcc.edu]

- 3. chembk.com [chembk.com]

- 4. This compound 99 1918-79-2 [sigmaaldrich.com]

- 5. 5-Methylthiophene-2-carboxylic acid, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1918-79-2 [chemicalbook.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. fishersci.com [fishersci.com]

- 10. pharmtech.com [pharmtech.com]

- 11. database.ich.org [database.ich.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ijmr.net.in [ijmr.net.in]

The Biological Versatility of 5-Methyl-2-thiophenecarboxylic Acid: A Technical Guide for Drug Discovery and Development

Introduction: Unveiling the Potential of a Key Heterocyclic Scaffold

5-Methyl-2-thiophenecarboxylic acid, a sulfur-containing heterocyclic compound, stands as a pivotal building block in the landscape of modern medicinal chemistry and drug discovery.[1][2] Its inherent structural features—a reactive carboxylic acid group and a methylated thiophene ring—confer a unique chemical reactivity that has been extensively leveraged in the synthesis of a diverse array of biologically active molecules.[1] While direct and extensive quantitative data on the intrinsic biological activity of this compound remains an area of ongoing exploration, its established role as a versatile precursor for potent anti-inflammatory and antimicrobial agents underscores its significance for researchers, scientists, and drug development professionals.[1][2]

This in-depth technical guide provides a comprehensive overview of the known and potential biological activities stemming from the this compound scaffold. We will delve into the mechanistic insights gleaned from its derivatives, present detailed, field-proven experimental protocols for assessing its biological effects, and offer a forward-looking perspective on its therapeutic potential. The narrative is designed to not only inform but also to empower researchers in their quest to design and develop novel therapeutics grounded in sound scientific principles.

Antimicrobial Activity: A Scaffold for New Antibacterial and Antifungal Agents

The thiophene ring is a well-recognized pharmacophore in a multitude of antimicrobial agents. The structural backbone of this compound provides a fertile ground for the development of novel compounds aimed at combating the growing threat of antimicrobial resistance. Derivatives of this core structure have demonstrated significant activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) Insights

Research into derivatives of this compound has revealed key structural modifications that influence their antimicrobial potency. For instance, the synthesis of thiophene-2-carboxamide derivatives has been a fruitful avenue of investigation.[3] Studies have shown that substitutions at the 2-position of the thiophene ring can significantly impact biological activity.[3] The introduction of pyridine side chains, for example, has been shown to yield compounds with excellent antimicrobial activity.[3]

Furthermore, the synthesis of thieno[2,3-d]pyrimidine-6-carboxylates derived from 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine has yielded compounds with notable activity against Candida albicans and certain bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa.[4] These findings highlight the tunability of the thiophene scaffold for targeted antimicrobial development.

Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[5][6]

Principle: This assay involves challenging a standardized suspension of a test microorganism with serial dilutions of the test compound in a liquid growth medium. The presence or absence of microbial growth is determined visually or spectrophotometrically after a defined incubation period.

Step-by-Step Methodology:

-

Preparation of Test Compound Stock Solution: Dissolve this compound or its derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Ensure a final volume of 100 µL per well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[7] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5]

-

Inoculation: Add 100 µL of the standardized inoculum to each well (except the negative control), bringing the final volume to 200 µL.

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Diagram: Workflow for Minimum Inhibitory Concentration (MIC) Determination

A flowchart illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Anti-Inflammatory Potential: A Foundation for Novel Therapeutics

Chronic inflammatory diseases represent a significant global health burden, and the development of safer and more effective anti-inflammatory drugs is a critical area of research.[8] Thiophene-based compounds, including derivatives of this compound, have emerged as promising candidates for the development of new anti-inflammatory agents.[8]

Mechanistic Insights from Thiophene Derivatives

The anti-inflammatory properties of thiophene derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[8] The presence of carboxylic acid, ester, amine, and amide functional groups, along with methyl and methoxy substituents, has been shown to be important for their anti-inflammatory activity and interaction with these biological targets.[8] While direct enzymatic inhibition data for this compound is not extensively documented, its structural features make it an ideal starting point for the synthesis of targeted anti-inflammatory molecules.

Experimental Protocol: In Vitro Anti-Inflammatory Assay - Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation. This assay provides a simple and rapid in vitro method to screen for the anti-inflammatory potential of a compound by assessing its ability to inhibit heat-induced protein denaturation.

Principle: The denaturation of proteins, such as bovine serum albumin (BSA), upon heating leads to an increase in turbidity. An anti-inflammatory compound will inhibit this denaturation, resulting in a lower turbidity which can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Preparation of Test Solutions: Prepare different concentrations of this compound (e.g., 100 to 1000 µg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.4).

-

Preparation of Reaction Mixture: In separate centrifuge tubes, mix 0.5 mL of the test solution with 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA).

-

Positive Control: Prepare a positive control using a known anti-inflammatory drug (e.g., diclofenac sodium) at a similar concentration range.

-

Negative Control: Prepare a negative control containing 0.5 mL of buffer and 0.5 mL of 1% BSA solution.

-